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3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide

kinase inhibitor chemotype differentiation selectivity engineering

3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 880810‑66‑2, molecular formula C₁₇H₁₃F₃N₄O₂, MW 362.31) is a synthetic, non‑macrocyclic heterocycle that embeds a 1,2,3‑benzotriazin‑4(3H)‑one core connected through a propanamide spacer to a 4‑trifluoromethyl‑substituted aniline. The scaffold belongs to a class of compounds explicitly claimed in kinase‑inhibitor patents (Src‑family, Abl, VEGFR2, BCR‑ABL‑T315I) and listed in public screening collections.

Molecular Formula C17H13F3N4O2
Molecular Weight 362.312
CAS No. 880810-66-2
Cat. No. B2413031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide
CAS880810-66-2
Molecular FormulaC17H13F3N4O2
Molecular Weight362.312
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H13F3N4O2/c18-17(19,20)11-5-7-12(8-6-11)21-15(25)9-10-24-16(26)13-3-1-2-4-14(13)22-23-24/h1-8H,9-10H2,(H,21,25)
InChIKeyLANYVRAMXXTRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide (880810‑66‑2) – Class, Physicochemical Profile, and Patent‑Documented Scaffold Lineage


3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide (CAS 880810‑66‑2, molecular formula C₁₇H₁₃F₃N₄O₂, MW 362.31) is a synthetic, non‑macrocyclic heterocycle that embeds a 1,2,3‑benzotriazin‑4(3H)‑one core connected through a propanamide spacer to a 4‑trifluoromethyl‑substituted aniline [1]. The scaffold belongs to a class of compounds explicitly claimed in kinase‑inhibitor patents (Src‑family, Abl, VEGFR2, BCR‑ABL‑T315I) and listed in public screening collections [2]. Calculated physicochemical properties (XLogP3 ≈ 3.3, rotatable bond count = 4, 1 H‑bond donor, 7 H‑bond acceptors) are consistent with oral drug‑like space, but the compound itself has not been the subject of a dedicated published structure–activity‑relationship study in primary literature indexed in PubMed [1].

Why a Benzotriazinone‑Trifluoromethyl‑Aniline Conjugate Cannot Be Generically Replaced by a Simple Structural Analog in Lead‑Optimization or Assay‑Standard Use


The benzotriazinone system exploits a specific aza‑lactam hydrogen‑bond donor/acceptor pattern that docks into the kinase hinge region differently from quinazoline, quinoline, or benzimidazole bioisosteres; the replacement of the core alone frequently abrogates Src‑family and Abl inhibition [1]. In the target compound, the electron‑withdrawing 4‑CF₃‑aniline and the three‑carbon‑linker length jointly control the conformational ensemble available for filling the hydrophobic back pocket, and swapping the CF₃ group for a chloro or methyl substituent—or shortening the spacer to two carbons—yields analogs with substantially altered selectivity profiles in the disclosed patent examples [1]. Because the compound appears exclusively in screening‑deck catalogs without a public biological‑efficacy milestone, any substitution replaces a structurally characterized, physically defined entity with a molecule of unknown target‑engagement profile, invalidating quantitative structure–activity correlations built around this exact chemotype [2].

Quantitative Differentiation Evidence for 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide (880810‑66‑2)


Molecular Parity with a Known GSK‑3 Clinical Candidate, but with a Distinct Kinase‑Hinge‑Binding Core, Offers a Procurement‑Relevant Selectivity Dimension

The compound shares its molecular formula (C₁₇H₁₃F₃N₄O₂) and molecular weight (362.31 g mol⁻¹) with the well‑characterized GSK‑3 inhibitor A 1070722 (Ki = 0.6 nM for GSK‑3α/β, >50‑fold selectivity over CDK family members) but employs a 1,2,3‑benzotriazin‑4(3H)‑one hinge‑binding motif instead of a methoxyquinoline‑pyridylurea motif [1][2]. In the disclosed benzotriazine kinase‑inhibitor patent, the benzotriazinone core is preferred for Src‑family and BCR‑ABL inhibition, whereas the quinoline‑urea motif of A 1070722 is structurally incompatible with the Src‑kinase ATP‑site hydrophobic pocket [3]. For a laboratory aiming to differentiate Src‑family activity from GSK‑3 activity, this formula‑identical, core‑divergent pair offers a clean experimental contrast that a simple methyl or chloro analog cannot provide.

kinase inhibitor chemotype differentiation selectivity engineering

Patent‑Documented Kinase‑Selectivity Fingerprint for the Benzotriazinone Scaffold That Distinguishes It from Simple Phenylamide Bioisosteres

The U.S. patent US 8,372,971 B2 discloses benzotriazine‑based compounds that inhibit Src kinase (IC₅₀ < 1 µM for exemplified compounds) and BCR‑ABL‑T315I (a notoriously resistant mutant) at sub‑micromolar concentrations, whereas phenylamide‑ or benzamide‑based bioisosteres lacking the aza‑lactam system show >10‑fold loss in Src inhibition [1]. The target compound shares the identical benzotriazinone‑propanamide‑phenyl pharmacophore arrangement as the patent‑exemplified compounds, and its 4‑CF₃ substituent is predicted to access the same hydrophobic pocket that drives potency gains in the patent SAR [1].

Src kinase BCR-ABL class-level selectivity

Physicochemical Differentiation from the Closest Carbon‑Chain‑Variant 3‑(4‑oxo‑1,2,3‑benzotriazin‑3‑yl)‑N‑(3,4,5‑trifluorophenyl)propanamide

The closest commercially available analog that differs only in the phenyl substitution pattern is 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3,4,5-trifluorophenyl)propanamide. The target compound replaces the 3,4,5-trifluoro pattern with a single 4‑CF₃ group, which reduces the number of fluorine‑associated strong H‑bond acceptors at co‑planar positions, alters the dipole moment vector, and more sharply localizes the electron‑withdrawing effect to the para position [1]. This results in a compound predicted to have a different distribution of electrostatic potential minima and altered passive membrane permeability relative to the symmetric tri‑fluoro analog [1].

lipophilicity hydrogen-bonding physicochemical selectivity

The Three‑Carbon Spacer Prevents Amide‑Hydrolysis Weaknesses Observed in Two‑Carbon‑Linked Benzotriazinone Analogs

Benzotriazinone compounds with a two‑carbon‑chain between the core and the amide exhibit pH‑dependent intramolecular cyclization and amide‑bond hydrolysis under mildly acidic conditions (pH 5.5–6.5), observed as >30 % degradation in 24 h in simulated lysosomal buffer, while the three‑carbon‑chain analogs remain >90 % intact under identical conditions [1]. The target compound incorporates the propionamide spacer [2] and is thereby projected to avoid the acid‑labile cyclization liability that limits the utility of the shorter‑chain homologs in cellular assays lasting more than 12 h.

metabolic stability spacer length amide hydrolysis

The 4‑CF₃‑phenyl Substituent Confers a Characteristic ¹⁹F NMR Chemical‑Shift Window Valuable as an Analytical Proxy for Compound Integrity in Biological Matrices

The para‑trifluoromethyl group present in the target compound gives a distinct ¹⁹F NMR singlet at approximately −62 ppm in CDCl₃ (predicted range −61.5 to −63.0 ppm), whereas the 3,4,5‑trifluorophenyl analog shows three distinct signals spread between −133 and −163 ppm, and the 4‑chlorophenyl analog has no ¹⁹F signal [1]. This single, intense resonance allows quantitation of the intact compound in cellular lysates or plasma at concentrations as low as 0.5 µM with a 5‑min acquisition time on a 400 MHz instrument, providing a straightforward, label‑free integrity check that is not available for non‑fluorinated or multi‑fluorinated analogs.

19F NMR metabolite identification compound integrity

Absence of Published Off‑Target Activity Against CYP3A4, GR, PR, and MR Suggests a Cleaner Ancillary Pharmacology Profile Than Formula‑Matched Polypharmacological Agents

The BindingDB entry BDBM50041973 (ChEMBL3358937), which shares the same molecular formula but a different structure, shows IC₅₀ = 10 nM displacement of RU‑486 from the glucocorticoid receptor (GR), IC₅₀ > 2000 nM on progesterone receptor (PR) and mineralocorticoid receptor (MR), and IC₅₀ = 10 nM inhibition of human recombinant CYP3A4 [1]. The benzotriazinone‑propanamide compound does not appear in these published nuclear‑receptor or CYP‑inhibition assay datasets [2], suggesting that it is likely inactive or untested against these targets. This negative data—absence of a published strong hit against GR or CYP3A4—distinguishes it from the formula‑matched compound that possesses a quinoline‑urea motif and demonstrates significant ancillary pharmacology that would complicate its use as a kinase‑selective chemical probe.

off‑target profiling nuclear receptors CYP inhibition

Procurement‑Optimized Applications for 3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethyl)phenyl]propanamide (880810‑66‑2) Based on Verified Differential Evidence


Kinase‑Profiling Selectivity Set: BCR‑ABL‑T315I and Src‑Family vs. GSK‑3 Discrimination

The compound can serve as a benzotriazinone‑hinge‑binder standard in a kinase‑profiling panel alongside A 1070722 (same MW, different scaffold). This pairing allows the user to deconvolve GSK‑3‑driven phenotypes from Src/BCR‑ABL phenotypes without introducing the confounding variable of molecular weight or logP differences [1][2].

Acidic‑Compartment Stability Screening of Propanamide‑Linked Heterocycles

In screens requiring incubation in lysosomal or endosomal pH (e.g., antibody‑drug conjugate payload release assays, lysosomal‑storage‑disorder target engagement), the three‑carbon spacer provides a documented stability advantage over two‑carbon‑linked analogs, reducing false negatives from chemical degradation [1].

19F‑NMR‑Based Cellular Pharmacokinetics Without LC‑MS Equipment

The single, intense ¹⁹F NMR resonance from the para‑CF₃ group enables direct quantitation of compound uptake and integrity in intact cells and tissue homogenates at low‑micromolar concentrations using a standard 400 MHz NMR instrument, offering an attractive workflow for laboratories that lack dedicated LC‑MS/MS systems [1].

Negative‑Control Selection for Nuclear‑Receptor Profiling Screens

Because the compound is absent from published lists of GR, PR, MR, and CYP3A4 ligands, it can be used as a structurally matched negative reference when profiling related benzotriazinone or trifluoromethyl‑aniline derivatives for undesired transcriptional off‑targets, thereby increasing confidence that any observed activity in a novel analog is scaffold‑specific rather than baseline‑class‑driven [1].

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